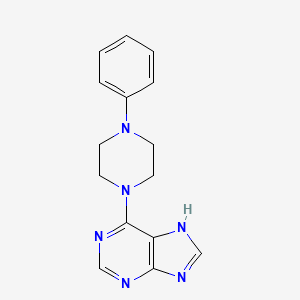
6-(4-phenylpiperazin-1-yl)-9H-purine
Vue d'ensemble
Description
“6-(4-Phenylpiperazin-1-yl)-9H-purine” is a compound that has been studied for its potential therapeutic properties . It is a small molecule that has shown promising results in various scientific research studies, particularly in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds has been carried out using various methods. For instance, one method involves the reaction of N-phenylpiperazine with 2-chloro-5-nitropyridine to form a leading compound, which is then converted to an active intermediate compound by substitution of one of the amine hydrogens with ethyl bromoacetate .
Molecular Structure Analysis
The molecular structure of “6-(4-Phenylpiperazin-1-yl)-9H-purine” and related compounds has been analyzed using various spectroscopic methods such as FT IR, 1H NMR, 13C NMR, and mass spectroscopy . The presence of the carbonyl group (C=O) attached to the piperazine ring and the hydrophobic biphenyl ring were found to be the most important features responsible for the D3 selectivity over D2 .
Chemical Reactions Analysis
The chemical reactions involving “6-(4-Phenylpiperazin-1-yl)-9H-purine” and related compounds have been studied. For example, the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-Phenylpiperazin-1-yl)-9H-purine” have been analyzed. The compound has a molecular weight of 406.49 and is a solid at room temperature .
Applications De Recherche Scientifique
- Research Findings : 6-(4-phenylpiperazin-1-yl)-pyridine-3-carboximidamide (A1) has been identified as a selective, competitive inhibitor of C1s, a key protease in the CP. A1 inhibits CP activation by heparin-induced immune complexes, lysis of Ab-sensitized erythrocytes, and cleavage of C2 by C1s .
Complement Pathway Inhibition
Acetylcholinesterase Inhibition for Alzheimer’s Disease
Mécanisme D'action
Target of Action
The primary targets of 6-(4-phenylpiperazin-1-yl)-7H-purine, also known as 6-(4-phenylpiperazin-1-yl)-9H-purine, are the D2 and D3 dopamine receptors . These receptors are part of the G protein-coupled receptor family and play a crucial role in the dopaminergic neurotransmission system, which is involved in various neurological processes such as motor control, reward, and cognition .
Mode of Action
The compound interacts with its targets by binding to the D2 and D3 dopamine receptors, acting as an agonist . This binding stimulates the receptors, leading to the activation of downstream signaling pathways. The activation of these receptors by the compound is more pronounced and longer-lasting than the reference agonist quinpirole .
Biochemical Pathways
Upon binding to the D2 and D3 dopamine receptors, 6-(4-phenylpiperazin-1-yl)-7H-purine activates the mitogen-activated protein kinase (MAPK) signaling pathway and G protein-coupled inward rectifier potassium (GIRK) channels . The activation of these pathways and channels leads to various downstream effects, including cell proliferation .
Result of Action
The activation of the D2 and D3 dopamine receptors by 6-(4-phenylpiperazin-1-yl)-7H-purine leads to potent stimulation of the MAPK signaling pathway and GIRK channels . This results in various molecular and cellular effects, including a robust activation of GIRK channels and MAPK coupled to D2 and D3 dopamine receptors in AtT-20 cells . Additionally, the compound has been shown to induce cell proliferation in a dose-dependent manner .
Propriétés
IUPAC Name |
6-(4-phenylpiperazin-1-yl)-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-2-4-12(5-3-1)20-6-8-21(9-7-20)15-13-14(17-10-16-13)18-11-19-15/h1-5,10-11H,6-9H2,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIWJXNUTCUPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[2-(methylthio)pyridin-3-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5662029.png)
![{3-allyl-1-[(3-methoxyphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5662038.png)
![N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]cyclohexanecarboxamide](/img/structure/B5662058.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5662060.png)
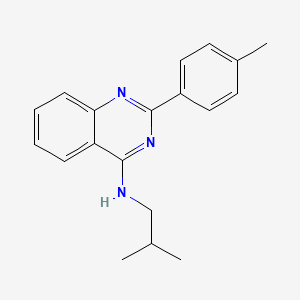
![2-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5662074.png)

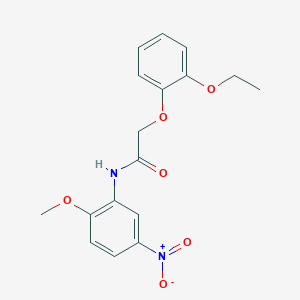
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5662083.png)

![N-(isoxazol-3-ylmethyl)-1-{5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidin-4-yl}piperidin-4-amine](/img/structure/B5662093.png)
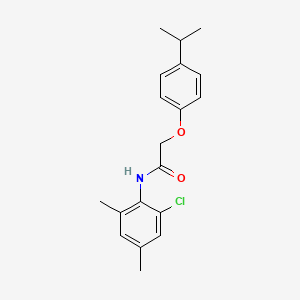
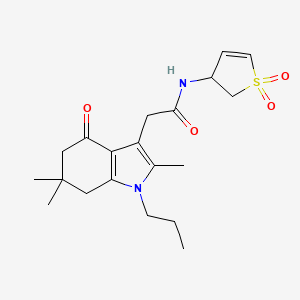
![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]-3-pyrrolidinyl}-1,1-cyclopropanedicarboxamide dihydrochloride](/img/structure/B5662131.png)